2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-15-4-2-6-17(12-15)26-9-7-25(8-10-26)13-18(27)24-16-5-1-3-14(11-16)19(21,22)23/h1-6,11-12H,7-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGUNHVONRCEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating a broad spectrum of potential targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptors or enzymes, which then modulates their activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that this compound may potentially influence multiple biochemical pathways.
Pharmacokinetics
It is known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly referred to as compound 8015-9349, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 397.83 g/mol |
| Molecular Formula | C19H19ClF3N3O |
| LogP | 4.951 |
| Polar Surface Area | 30.38 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The structure features a piperazine ring substituted with a chlorophenyl group and a trifluoromethyl phenyl acetamide moiety, contributing to its lipophilicity and potential interactions with biological targets .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the chlorophenyl group is critical for enhancing antiproliferative activity against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis showed that modifications in the phenyl rings could lead to improved cytotoxic effects .
Neuropharmacological Effects
Research has suggested that this compound may also possess neuropharmacological properties. A related study highlighted the anticonvulsant effects of piperazine derivatives, indicating that compounds with similar structures could inhibit calcium currents mediated by L-type channels, which is a mechanism linked to pain modulation and seizure control .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have shown efficacy in modulating calcium channels, which is crucial for neurotransmitter release and neuronal excitability .
- Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways involved in tumor proliferation and survival, although specific pathways remain to be elucidated.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating various piperazine derivatives found that modifications leading to increased electronegativity at specific positions significantly enhanced anticancer activity against HT-29 colon cancer cells .
- Neuroprotective Effects : In animal models, related compounds demonstrated significant reductions in pain responses in formalin and capsaicin-induced pain models, suggesting potential applications in pain management .
- Metabolic Stability : In vitro studies on liver microsomes indicated that this compound exhibits high metabolic stability with minimal hepatotoxicity, making it a promising candidate for further development .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are critical in mood regulation. Studies have demonstrated that modifications in the piperazine structure can enhance the selectivity and efficacy of these compounds against depression models in animal studies .
Antipsychotic Properties
This compound has also been investigated for its potential antipsychotic effects. The presence of the trifluoromethyl group is believed to enhance the affinity for dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. In vitro studies have shown promising results, suggesting that this compound could serve as a lead for developing new antipsychotic medications .
Case Studies
Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. The study utilized the forced swim test and tail suspension test in rodents, demonstrating significant reductions in immobility time compared to control groups, indicating strong antidepressant activity .
Case Study 2: Antipsychotic Activity Assessment
Another research project investigated the antipsychotic potential of this compound using behavioral assays in rodent models. The results indicated that administration of the compound led to a decrease in hyperlocomotion induced by amphetamines, suggesting that it may possess antipsychotic properties through dopamine receptor modulation .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the chloro group on the piperazine phenyl ring significantly impacts receptor binding. The 3-chloro substitution (target compound) likely optimizes steric and electronic interactions with 5-HT2A receptors compared to 2- or 4-chloro isomers, which exhibit reduced affinity .
- Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the acetamide moiety enhances metabolic stability and receptor selectivity compared to non-fluorinated analogs .
- Fluorophenyl vs.
Serotonin Receptor Affinity
Anticonvulsant Activity (From )
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodology :
- Repeated-measures ANOVA : Analyze data from ≥3 independent experiments (n=6 per group).
- EC consistency : Use Grubbs’ test to exclude outliers; acceptable CV <20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
